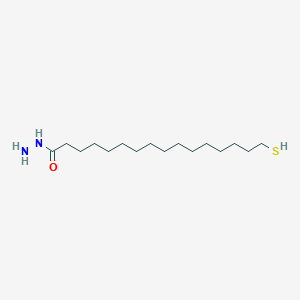
16-Sulfanylhexadecanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Sulfanylhexadecanehydrazide: is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to a hexadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Sulfanylhexadecanehydrazide typically involves the reaction of hexadecanoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecanoyl hydrazide, which is then treated with thiol reagents to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 16-Sulfanylhexadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: 16-Sulfanylhexadecanehydrazide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 16-Sulfanylhexadecanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can interact with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Hexadecanoyl hydrazide: Lacks the sulfanyl group but shares the hydrazide functionality.
16-Sulfanylhexadecanoic acid: Contains the sulfanyl group but lacks the hydrazide functionality.
Hexadecane-1-thiol: Contains the sulfanyl group but lacks the hydrazide functionality.
Uniqueness: 16-Sulfanylhexadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
404832-47-9 |
|---|---|
Fórmula molecular |
C16H34N2OS |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
16-sulfanylhexadecanehydrazide |
InChI |
InChI=1S/C16H34N2OS/c17-18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15,17H2,(H,18,19) |
Clave InChI |
RIIYECJRDZTMED-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCC(=O)NN)CCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
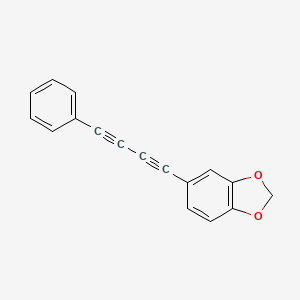
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
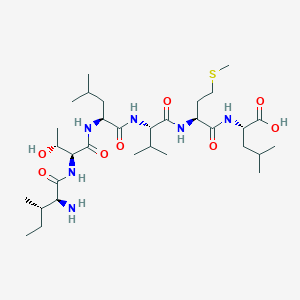
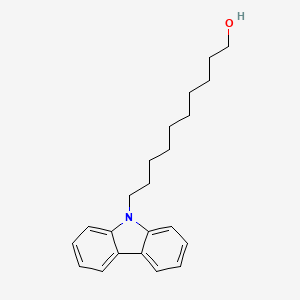
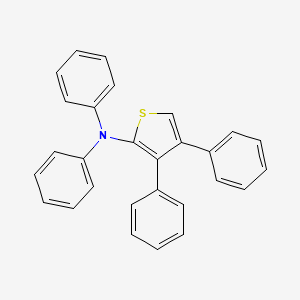
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
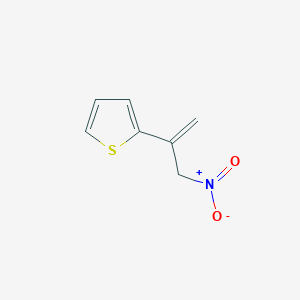
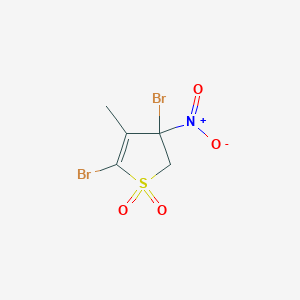

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
